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Compound of Interest

Compound Name: Cesium tribromide

Cat. No.: B13813981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium tribromide (CsBr₃) is an inorganic compound belonging to the family of cesium

polyhalides. It possesses an orthorhombic crystal structure and is known to be an orange to

dark red solid.[1] While the bulk synthesis of CsBr₃ has been documented, primarily through

solution-based methods, the deposition of this material as a thin film is an area of emerging

research. These application notes provide a comprehensive overview of the known properties

of CsBr₃ and propose detailed protocols for its thin-film deposition based on established

techniques for analogous halide materials. The information is intended to guide researchers in

exploring the potential applications of CsBr₃ thin films, which could range from electronics to

specialized sensor technologies that may be relevant in advanced pharmaceutical analysis.

Material Properties
A summary of the known physical and chemical properties of Cesium Tribromide is presented

in Table 1. Understanding these properties is crucial for selecting appropriate deposition

techniques and parameters.
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Property Value Reference

Chemical Formula CsBr₃ [1]

Molar Mass 372.617 g/mol [1]

Appearance Orange solid, Dark red crystals [1]

Crystal Structure Orthorhombic [1]

Space Group Pmnb [1]

Melting Point 38 °C (decomposes) [1]

Synthesis (Bulk)

Crystallization from a

concentrated aqueous solution

of CsBr containing large

amounts of bromine;

Hydrothermal reaction of CsBr,

CsBrO₃, and HBr.

[2]

Proposed Thin-Film Deposition Protocols
Due to the limited literature on the direct thin-film deposition of CsBr₃, the following protocols

are proposed based on common deposition techniques for halide and polyhalide materials.

Solution-Based Deposition: Spin Coating
This method is adapted from the known solution-based synthesis of CsBr₃ and is suitable for

rapid screening and small-scale device fabrication.

Protocol:

Precursor Solution Preparation:

Dissolve Cesium Bromide (CsBr) in a suitable solvent such as dimethylformamide (DMF)

or dimethyl sulfoxide (DMSO) to a concentration of 0.5 M.

To this solution, carefully add liquid bromine (Br₂) in a stoichiometric excess (e.g., 1:5

molar ratio of CsBr to Br₂) to facilitate the formation of the tribromide ion (Br₃⁻). The

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://matlab.labapress.com/data/article/matlab/preview/pdf/MATLAB-2022-0019.pdf
https://matlab.labapress.com/data/article/matlab/preview/pdf/MATLAB-2022-0019.pdf
https://matlab.labapress.com/data/article/matlab/preview/pdf/MATLAB-2022-0019.pdf
https://matlab.labapress.com/data/article/matlab/preview/pdf/MATLAB-2022-0019.pdf
https://matlab.labapress.com/data/article/matlab/preview/pdf/MATLAB-2022-0019.pdf
https://matlab.labapress.com/data/article/matlab/preview/pdf/MATLAB-2022-0019.pdf
https://en.wikipedia.org/wiki/Caesium_tribromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13813981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction should be carried out in a fume hood with appropriate personal protective

equipment due to the hazardous nature of bromine.

Stir the solution at room temperature for 2-4 hours to ensure complete reaction and

formation of the CsBr₃ precursor solution.

Substrate Preparation:

Clean the desired substrates (e.g., glass, silicon, or conductive glass like FTO or ITO) by

sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes

each.

Dry the substrates with a stream of nitrogen gas.

Treat the substrates with UV-Ozone for 15 minutes to enhance surface wettability.

Spin Coating:

Transfer the prepared CsBr₃ precursor solution onto the substrate using a micropipette.

Spin-coat the solution at a speed of 2000-4000 rpm for 30-60 seconds. The spin speed will

influence the film thickness.

Annealing:

Transfer the coated substrate to a hotplate and anneal at a temperature of 50-70°C for 10-

20 minutes to remove the solvent and promote crystallization. The annealing temperature

should be carefully controlled to avoid decomposition of the CsBr₃.

Proposed Experimental Parameters for Spin Coating:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13813981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Range

Precursor Concentration 0.1 - 1.0 M

Spin Speed 1000 - 5000 rpm

Spin Time 30 - 60 s

Annealing Temperature 40 - 80 °C

Annealing Time 5 - 30 min

Vapor-Phase Deposition: Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that can produce high-

purity and uniform thin films. For a thermally sensitive compound like CsBr₃, a co-evaporation

approach is proposed.

Protocol:

Source Material Preparation:

Load high-purity Cesium Bromide (CsBr) powder into one thermal evaporation boat (e.g.,

tungsten or molybdenum).

Due to the high vapor pressure and hazardous nature of bromine, a specialized, cooled

bromine source or an in-situ bromine generator would be required. Alternatively, a more

stable bromine-containing precursor could be investigated. For this protocol, we will

assume a controllable bromine vapor source.

Substrate Preparation:

Prepare the substrates as described in the spin-coating protocol.

Mount the substrates onto a rotating sample holder in the vacuum chamber to ensure

uniform deposition.

Deposition Process:
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Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr.

Heat the CsBr source to its evaporation temperature. The deposition rate should be

monitored using a quartz crystal microbalance (QCM). A typical rate for halide perovskites

is 0.1-1 Å/s.

Introduce bromine vapor into the chamber at a controlled partial pressure. The ratio of the

CsBr flux to the bromine partial pressure will be critical in forming the CsBr₃ stoichiometry.

Maintain the substrate at a controlled temperature (e.g., room temperature to 50°C) during

deposition to influence film morphology and crystallinity.

Post-Deposition Annealing (Optional):

The film may be annealed in-situ or ex-situ under a controlled atmosphere (e.g., nitrogen

or argon) at a low temperature (40-60°C) to improve crystallinity.

Proposed Experimental Parameters for Thermal Evaporation:

Parameter Value Range

Base Pressure < 5 x 10⁻⁶ Torr

CsBr Deposition Rate 0.1 - 2.0 Å/s

Bromine Partial Pressure To be optimized

Substrate Temperature Room Temperature - 60 °C

Film Thickness 10 - 500 nm

Characterization of Cesium Tribromide Thin Films
Following deposition, a suite of characterization techniques should be employed to determine

the structural, morphological, and optoelectronic properties of the CsBr₃ thin films.

Protocols for Key Characterization Techniques:
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X-ray Diffraction (XRD): To confirm the crystalline phase and orientation of the deposited

films.

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

Procedure: Mount the thin film sample and perform a θ-2θ scan over a relevant angular

range (e.g., 10-60°). Compare the resulting diffraction pattern with the known

orthorhombic structure of CsBr₃.

Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and

film uniformity.

Instrument: A field-emission scanning electron microscope (FE-SEM).

Procedure: Mount a small piece of the coated substrate onto an SEM stub using

conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be necessary

if the film is insulating. Image the surface at various magnifications. Cross-sectional SEM

can be used to determine film thickness.

Atomic Force Microscopy (AFM): To quantify the surface roughness and grain morphology.

Instrument: An atomic force microscope operating in tapping mode.

Procedure: Scan a representative area of the film surface (e.g., 1x1 µm² or 5x5 µm²) to

obtain a topographical image. Calculate the root-mean-square (RMS) roughness from the

AFM data.

UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the

bandgap.

Instrument: A UV-Vis spectrophotometer.

Procedure: Place a film deposited on a transparent substrate in the spectrophotometer

and measure the absorbance or transmittance spectrum. The optical bandgap can be

estimated from a Tauc plot of the absorption data.

Summary of Expected Characterization Data:
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Characterization Technique Expected Information

XRD
Confirmation of orthorhombic CsBr₃ phase,

crystal orientation, and crystallite size.

SEM
Surface morphology, grain size and distribution,

film coverage, and thickness.

AFM
Quantitative surface roughness (RMS), detailed

grain morphology.

UV-Vis Spectroscopy Absorption spectrum, optical bandgap energy.

Visualizations
Logical Workflow for Cesium Tribromide Thin-Film
Research
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Caption: A logical workflow for the research and development of Cesium Tribromide thin films.
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Experimental Workflow for Solution-Based Deposition
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Caption: A step-by-step experimental workflow for the solution-based deposition of CsBr₃ thin

films.

Experimental Workflow for Vapor-Phase Deposition
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Workflow for Vapor-Phase Deposition of CsBr3
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Caption: A step-by-step experimental workflow for the vapor-phase deposition of CsBr₃ thin

films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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